molecular formula C14H18O B6209256 {[(4-methylidenecyclohexyl)oxy]methyl}benzene CAS No. 2360861-36-3

{[(4-methylidenecyclohexyl)oxy]methyl}benzene

Cat. No. B6209256
CAS RN: 2360861-36-3
M. Wt: 202.3
InChI Key:
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Description

“{[(4-methylidenecyclohexyl)oxy]methyl}benzene” is a chemical compound . It is a derivative of benzene, which is a cyclic hydrocarbon . The molecule contains a benzene ring with a methoxy group and a methylidenecyclohexyl group attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring, a methoxy group, and a methylidenecyclohexyl group . The molecule contains a total of 39 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 216.32 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 206 . The molecule contains 16 heavy atoms .

Scientific Research Applications

4MDCB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent for various reactions, and as a reactant in the synthesis of other compounds. It has also been used as a model compound in studies of the effects of alkylation on the properties of aromatic compounds. Additionally, 4MDCB has been studied for its potential applications in drug delivery, as it has been shown to increase the solubility of certain drugs.

Mechanism of Action

Target of Action

Similar compounds often interact with aromatic rings and benzylic positions . The role of these targets is to facilitate chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The compound’s interaction with its targets involves a series of chemical reactions. For instance, in the case of free radical bromination, the compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process forms a succinimidyl radical, which then reacts with other compounds .

Biochemical Pathways

It’s known that reactions at the benzylic position are crucial for synthesis processes . These reactions can influence various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s molecular weight is 17227 g/mol , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The compound’s reactions at the benzylic position can lead to the formation of new compounds , which may have various effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of {[(4-methylidenecyclohexyl)oxy]methyl}benzene. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions involving this compound .

Advantages and Limitations for Lab Experiments

4MDCB has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to using 4MDCB in laboratory experiments. The compound is flammable and has a low flash point, so it must be handled carefully. Additionally, it can react with other compounds, so it must be stored and used in an inert atmosphere.

Future Directions

There are a number of potential future directions for 4MDCB research. One potential direction is to further study the compound’s biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential applications in drug delivery and its interactions with proteins and receptors in the body. Finally, research could be conducted on the potential uses of 4MDCB in organic synthesis and the synthesis of other compounds.

Synthesis Methods

4MDCB is synthesized through a process called Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with an aromatic compound. In this process, the alkyl halide is reacted with an aromatic compound in the presence of an acid catalyst, such as aluminum chloride, to form an alkylated aromatic compound. In the case of 4MDCB, the alkyl halide is 4-methylidenecyclohexyl bromide, and the aromatic compound is benzene. The reaction is conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting product is 4MDCB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{[(4-methylidenecyclohexyl)oxy]methyl}benzene' involves the reaction of 4-methylcyclohexanone with paraformaldehyde to form a cyclic acetal intermediate, which is then reacted with benzene in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "4-methylcyclohexanone", "paraformaldehyde", "benzene", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 4-methylcyclohexanone is reacted with paraformaldehyde in the presence of an acid catalyst to form a cyclic acetal intermediate.", "Step 2: The cyclic acetal intermediate is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product, '{[(4-methylidenecyclohexyl)oxy]methyl}benzene'." ] }

CAS RN

2360861-36-3

Molecular Formula

C14H18O

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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